![molecular formula C11H20O B14258575 [(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol CAS No. 185064-36-2](/img/structure/B14258575.png)
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol is an organic compound with the molecular formula C11H20O It is a cyclopropane derivative with a methanol group attached to the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-methylpent-3-en-1-yl magnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropylmethanol compound. The reaction conditions often include the use of a suitable solvent such as diethyl ether and a catalyst like copper(I) chloride to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products Formed
Oxidation: Formation of 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl aldehyde or carboxylic acid.
Reduction: Formation of 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropane.
Substitution: Formation of 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl halide or amine.
Aplicaciones Científicas De Investigación
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclop
Propiedades
Número CAS |
185064-36-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
[(1S,2S)-2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H20O/c1-9(2)5-4-6-11(3)7-10(11)8-12/h5,10,12H,4,6-8H2,1-3H3/t10-,11+/m1/s1 |
Clave InChI |
XVBJCXHXYYFQKZ-MNOVXSKESA-N |
SMILES isomérico |
CC(=CCC[C@]1(C[C@@H]1CO)C)C |
SMILES canónico |
CC(=CCCC1(CC1CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
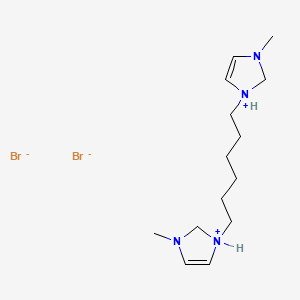

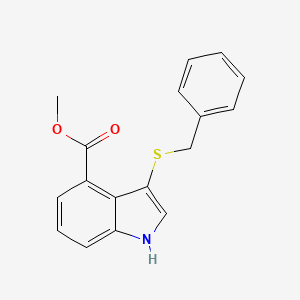
![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
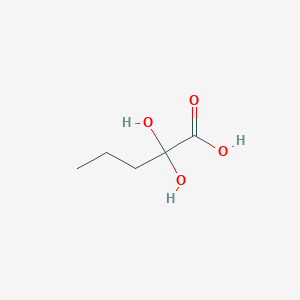
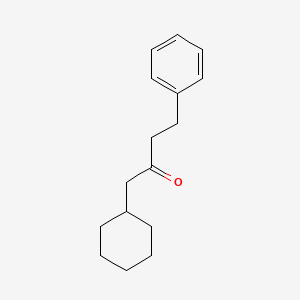
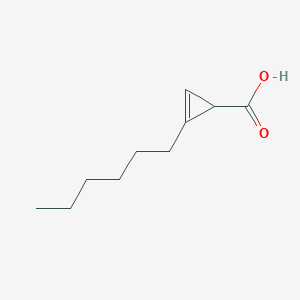
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)


![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)
